
4-Methylbenzenesulfonic acid;4-methylhexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzenesulfonic acid: and 4-methylhexan-1-ol are two distinct organic compounds with unique properties and applications. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a strong organic acid commonly used in organic synthesis as a catalyst. 4-Methylhexan-1-ol is an alcohol with a branched structure, often used as an intermediate in the synthesis of various chemicals.
Méthodes De Préparation
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is typically synthesized through the sulfonation of toluene using concentrated sulfuric acid. The reaction involves the electrophilic aromatic substitution of the methyl group on toluene with a sulfonic acid group. The crude product often contains impurities such as benzenesulfonic acid and sulfuric acid, which can be removed by recrystallization from concentrated aqueous solution followed by azeotropic drying with toluene .
4-Methylhexan-1-ol
4-Methylhexan-1-ol can be synthesized through various methods, including the reduction of 4-methylhexanal or the hydroformylation of 3-methylpentene followed by hydrogenation. The choice of method depends on the desired purity and scale of production .
Analyse Des Réactions Chimiques
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Esterification: Reacts with alcohols to form esters in the presence of an acid catalyst.
Substitution: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.
Dehydration: Acts as a dehydrating agent in organic synthesis.
Common reagents and conditions used in these reactions include concentrated sulfuric acid, alcohols, and various nucleophiles. Major products formed include esters, sulfonate esters, and substituted aromatic compounds.
4-Methylhexan-1-ol
4-Methylhexan-1-ol can undergo:
Oxidation: Converts to 4-methylhexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: Forms esters when reacted with carboxylic acids or acid anhydrides in the presence of an acid catalyst.
Dehydration: Produces alkenes through acid-catalyzed dehydration.
Applications De Recherche Scientifique
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is widely used in:
Organic Synthesis: As a catalyst for esterification, acetalization, and transesterification reactions.
Pharmaceuticals: In the synthesis of active pharmaceutical ingredients.
Polymer Chemistry: As a curing agent for resins and polymers.
4-Methylhexan-1-ol
4-Methylhexan-1-ol finds applications in:
Flavor and Fragrance Industry: As an intermediate in the synthesis of various aroma compounds.
Chemical Synthesis: As a building block for the synthesis of more complex molecules.
Material Science: In the production of plasticizers and lubricants.
Mécanisme D'action
4-Methylbenzenesulfonic Acid
The mechanism of action of 4-methylbenzenesulfonic acid involves its strong acidic nature, which allows it to donate protons and facilitate various acid-catalyzed reactions. It acts as a catalyst by stabilizing the transition state and lowering the activation energy of the reaction .
4-Methylhexan-1-ol
4-Methylhexan-1-ol primarily acts as a reactant in chemical reactions. Its mechanism of action depends on the specific reaction it undergoes, such as oxidation or esterification. The hydroxyl group in 4-methylhexan-1-ol is the primary site of reactivity .
Comparaison Avec Des Composés Similaires
4-Methylbenzenesulfonic Acid
Similar compounds include benzenesulfonic acid and toluenesulfonic acid. Compared to these, 4-methylbenzenesulfonic acid has a methyl group that enhances its solubility in organic solvents and slightly alters its reactivity .
4-Methylhexan-1-ol
Similar compounds include hexan-1-ol and 2-methylhexan-1-ol. The presence of the methyl group in 4-methylhexan-1-ol affects its boiling point and solubility compared to its straight-chain counterparts .
Conclusion
4-Methylbenzenesulfonic acid and 4-methylhexan-1-ol are versatile compounds with significant applications in organic synthesis, pharmaceuticals, and material science. Their unique structures and reactivity make them valuable in various industrial and research contexts.
Propriétés
Numéro CAS |
109227-77-2 |
|---|---|
Formule moléculaire |
C14H24O4S |
Poids moléculaire |
288.40 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;4-methylhexan-1-ol |
InChI |
InChI=1S/C7H8O3S.C7H16O/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-7(2)5-4-6-8/h2-5H,1H3,(H,8,9,10);7-8H,3-6H2,1-2H3 |
Clé InChI |
YYERSBREOVFRMA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


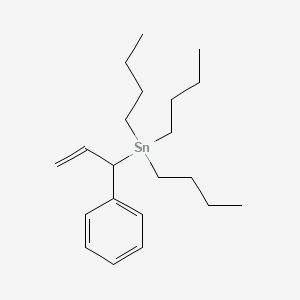

![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
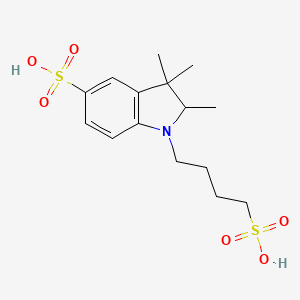
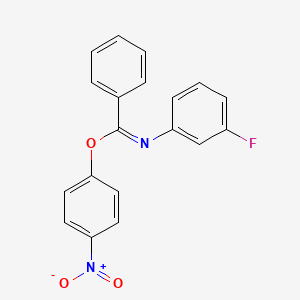

![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)
![3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14326635.png)
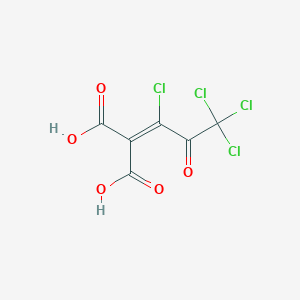

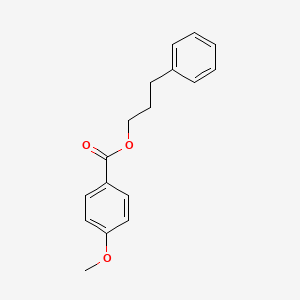

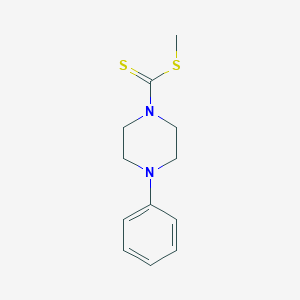
![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)
